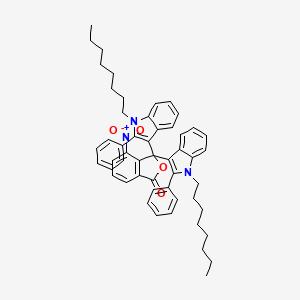
4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of Indole Groups: The indole groups are introduced through electrophilic substitution reactions.
Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Alkylation: The octyl groups are added through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran or indole derivatives.
Scientific Research Applications
4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Lacks the nitro group.
4-Nitro-3,3-bis(1-methyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Contains a methyl group instead of an octyl group.
Uniqueness
4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
50312-62-4 |
|---|---|
Molecular Formula |
C52H55N3O4 |
Molecular Weight |
786.0 g/mol |
IUPAC Name |
4-nitro-3,3-bis(1-octyl-2-phenylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C52H55N3O4/c1-3-5-7-9-11-23-36-53-43-33-21-19-30-40(43)47(49(53)38-26-15-13-16-27-38)52(46-42(51(56)59-52)32-25-35-45(46)55(57)58)48-41-31-20-22-34-44(41)54(37-24-12-10-8-6-4-2)50(48)39-28-17-14-18-29-39/h13-22,25-35H,3-12,23-24,36-37H2,1-2H3 |
InChI Key |
SWOPYEHUBHCBKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4(C5=C(C=CC=C5[N+](=O)[O-])C(=O)O4)C6=C(N(C7=CC=CC=C76)CCCCCCCC)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















